molecular formula C12H6F3NO3 B8406551 6-cyano-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid

6-cyano-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid

Cat. No. B8406551
M. Wt: 269.18 g/mol
InChI Key: INQHKYYPGHLJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138411B2

Procedure details

To a stirred solution of the ester (Step 2) (0.077 g, 0.259 mmol) in THF-EtOH-H2O (7:2:1, 2 mL) in a 5 mL pear-shaped flask was added aqueous NaOH (0.13 mL, 2.5 N solution) in one portion. After stirring for 6 hours at room temperature the solution was partially concentrated in vacuo to remove most of the THF and EtOH. The resulting solution was diluted with H2O and washed with diethyl ether. The resulting aqueous phase was sparged with nitrogen to remove trace diethyl ether and was acidified with concentrated HCl yielding a sticky suspension. The suspension was extracted with diethyl ether and the ether was dried over MgSO4, filtered and concentrated in vacuo yielding a pale yellow oil. This oil was crystallized from methylene chloride-hexanes yielding the title compound (0.041 g, 59%) as a tan powder: mp 185.1–186.1° C. 1H NMR (acetone-d6/300 MHz) 7.99–7.94 (m, 2H), 7.83 (dd, 1H, J=8.5, 2.0 Hz), 7.25 (d, 1H, J=8.5 Hz), 5.99 (q, 1H, J=7.0 Hz). FABLRMS m/z 270 (M+H). EIHRMS m/z 269.0316 (M+, Calc'd 269.0300).
Name
ester
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
THF EtOH-H2O
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]([F:15])([F:14])[F:13])[C:9]([C:16]([O:18]CC)=[O:17])=[CH:8][C:7]=2[CH:21]=1)#[N:2].[OH-].[Na+]>C1COCC1.C(O)C.O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]([F:15])([F:13])[F:14])[C:9]([C:16]([OH:18])=[O:17])=[CH:8][C:7]=2[CH:21]=1)#[N:2] |f:1.2,3.4.5|

Inputs

Step One
Name
ester
Quantity
0.077 g
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)OCC)C1
Name
Quantity
0.13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF EtOH-H2O
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1.C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 6 hours at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was partially concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the THF and EtOH
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with H2O
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The resulting aqueous phase was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove trace diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a pale yellow oil
CUSTOM
Type
CUSTOM
Details
This oil was crystallized from methylene chloride-hexanes yielding the title compound (0.041 g, 59%) as a tan powder

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(#N)C=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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